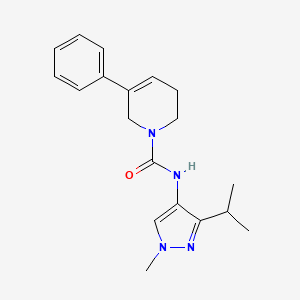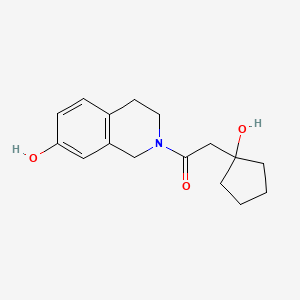![molecular formula C11H14ClN3O B6623799 (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6623799.png)
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been extensively studied for its potential applications in drug development. This compound has been shown to have inhibitory effects on various enzymes and receptors, making it a promising candidate for the treatment of various diseases. Some of the diseases that (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been studied for include cancer, Alzheimer's disease, and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide are dependent on the specific enzymes and receptors that it inhibits. Inhibition of HDACs has been shown to result in the upregulation of certain genes, which can lead to the inhibition of cancer cell growth. Inhibition of protein kinases has been shown to result in the inhibition of cellular signaling pathways, which can lead to the inhibition of cancer cell growth and the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in lab experiments is its high yield and cost-effectiveness. In addition, this compound has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of using (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide. One direction is the further characterization of its mechanism of action, particularly its effects on specific enzymes and receptors. Another direction is the development of more specific inhibitors of HDACs and protein kinases, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Finally, the use of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide in combination with other compounds could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of (2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves a multistep process. The first step involves the reaction of 5-chloropyridine-2-carbaldehyde with pyrrolidine in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield the final product. The yield of the final product is typically high, making this synthesis method efficient and cost-effective.
Propriétés
IUPAC Name |
(2S)-N-[(5-chloropyridin-2-yl)methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-8-3-4-9(14-6-8)7-15-11(16)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5,7H2,(H,15,16)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQXSCYCQKERMS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NCC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![5-chloro-4-N-[2-[(4-methoxyphenyl)methoxy]ethyl]pyrimidine-4,6-diamine](/img/structure/B6623736.png)
![5-Chloro-6-[4-[(2-methoxyphenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623745.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![6-thiomorpholin-4-yl-N-[3-(triazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B6623770.png)

![(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B6623786.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-7-fluoro-6-methoxyquinazolin-4-amine](/img/structure/B6623794.png)
![5-chloro-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyrimidine-4-carboxamide](/img/structure/B6623801.png)

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)